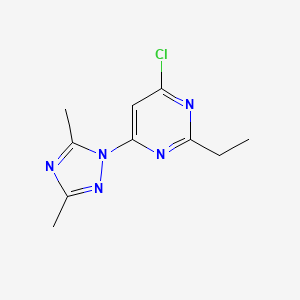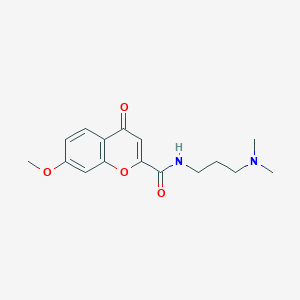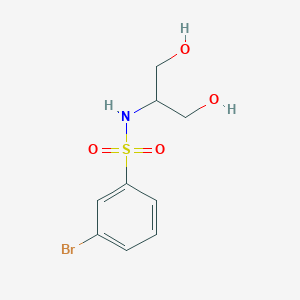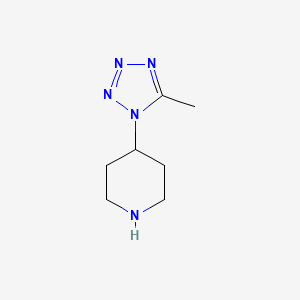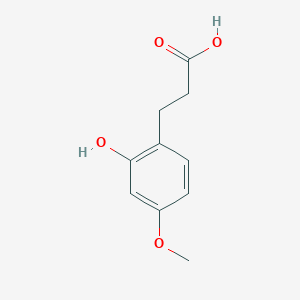
3-(2-Hydroxy-4-methoxyphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Hydroxy-4-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H12O4. It is also known as 4-Methoxymelilotic acid. This compound is a phenolic acid, which means it contains a phenol group (a hydroxyl group attached to a benzene ring) and a carboxylic acid group. It is a derivative of hydroxycinnamic acid and is found in various plants.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-(2-Hydroxy-4-methoxyphenyl)propanoic acid can be synthesized through several methods. One common method involves the esterification of 2-hydroxy-4-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product . Another method involves the demethylation of a precursor compound using sodium ethanethiolate, followed by esterification with ethanol and hydrochloric acid .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale esterification and decarboxylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Hydroxy-4-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenolic acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2-Hydroxy-4-methoxyphenyl)propanoic acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(2-Hydroxy-4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. One key target is the GPR41 receptor, which plays a crucial role in lipid metabolism and anti-obesity effects . The compound activates this receptor, leading to the stimulation of lipid catabolism pathways and improvement of hepatic steatosis . Additionally, it inhibits prostaglandin E2 production, which contributes to its anti-inflammatory properties .
Comparación Con Compuestos Similares
3-(2-Hydroxy-4-methoxyphenyl)propanoic acid can be compared with other similar compounds such as:
3-(4-Hydroxy-3-methoxyphenyl)propanoic acid:
2-(4-Methylphenyl)propanoic acid: Known for its use as an intermediate in the synthesis of various pharmaceuticals.
3-(2-Methoxyphenyl)propanoic acid: Another phenolic acid with different substitution patterns on the benzene ring, leading to variations in its chemical reactivity and biological activity.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
21144-17-2 |
|---|---|
Fórmula molecular |
C10H12O4 |
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
3-(2-hydroxy-4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H12O4/c1-14-8-4-2-7(9(11)6-8)3-5-10(12)13/h2,4,6,11H,3,5H2,1H3,(H,12,13) |
Clave InChI |
CGWRDLSMEFSEDN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)CCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






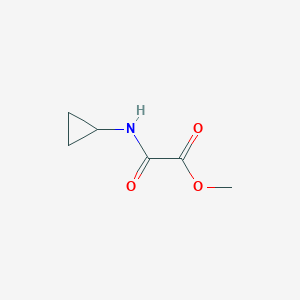
![1-([3-Chloro-2-[(pyrrolidin-1-yl)carbonyl]phenyl]methyl)piperazine](/img/structure/B13887414.png)
![Methyl 8-bromoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13887422.png)
![[(2S)-1-benzyl-2-methyl-pyrrolidin-2-yl]methanol](/img/structure/B13887434.png)
